3-Chloroquinolin-7-amine
Overview
Description
3-Chloroquinolin-7-amine is a chemical compound with the linear formula C9H7ClN2 . It is used in various applications in the field of synthetic organic chemistry .
Synthesis Analysis
The synthesis of 3-Chloroquinolin-7-amine and its derivatives has been reported in the literature . For instance, a study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . The synthesis involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of 3-Chloroquinolin-7-amine is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of the compounds was confirmed by FT-IR, 1H NMR, 13C NMR, elemental analysis and mass spectral data .Chemical Reactions Analysis
Quinoline derivatives, including 3-Chloroquinolin-7-amine, are known to exhibit important biological activities. They are used extensively in the treatment of various diseases and conditions . The chemical reactions involving 3-Chloroquinolin-7-amine are mainly related to its antimicrobial, antimalarial, and anticancer activities .Physical And Chemical Properties Analysis
3-Chloroquinolin-7-amine has a molecular weight of 178.62 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Organocatalytic Synthesis and Pharmacological Properties
3-Chloroquinolin-7-amine is utilized in the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides. These compounds exhibit potential antinociceptive, anti-inflammatory, and anticonvulsant activities. This highlights the compound's role in the development of new pharmacological agents with diverse therapeutic applications (E. A. Wilhelm et al., 2014).
Antitubercular and Antimalarial Activity
Another significant application of 3-Chloroquinolin-7-amine is in the synthesis of new 7-chloroquinoline derivatives with notable in vitro antitubercular and antimalarial activities. These compounds have shown effectiveness against M. tuberculosis and P. falciparum strains, offering a new avenue for the development of broad-spectrum antitubercular and antimalarial agents (Ankit J. Patel et al., 2021).
Chemoselectivity in Amination Reactions
3-Chloroquinolin-7-amine's reactivity has also been studied in the context of chemoselectivity in amination reactions. Research into the selective amination with 3-amino-1H-pyrazoles reveals insights into the compound's chemical behavior, which is crucial for designing synthesis pathways for specific functionalized derivatives (Zhenlu Shen et al., 2010).
Safety And Hazards
3-Chloroquinolin-7-amine is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
Future Directions
The future directions for 3-Chloroquinolin-7-amine are mainly in the field of medicinal chemistry. There is ongoing research into the synthesis of new 3-Chloroquinolin-7-amine derivatives for potential use as DNA gyrase inhibitors against Mycobacterium tuberculosis . This suggests that 3-Chloroquinolin-7-amine and its derivatives could act as leads for the development of new antitubercular agents .
properties
IUPAC Name |
3-chloroquinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHOHYUPINYSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinolin-7-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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